molecular formula C23H24N2O B12604459 (Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918479-74-0

(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone

Cat. No.: B12604459
CAS No.: 918479-74-0
M. Wt: 344.4 g/mol
InChI Key: GRUIENPNUMXGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is a complex organic compound that features a naphthalene ring, a piperazine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-carbonyl chloride. This intermediate is then reacted with 4-(1-phenylethyl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl (pyrrolidin-1-yl)methanone
  • (Naphthalen-2-yl)(phenyl)methanone
  • Naphthalen-1-yl (4-pentyloxynaphthalen-1-yl)methanone

Uniqueness

(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is unique due to the presence of both a piperazine ring and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its structural complexity allows for diverse interactions and applications that may not be achievable with simpler analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and developers, paving the way for new discoveries and innovations.

Properties

CAS No.

918479-74-0

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

naphthalen-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H24N2O/c1-18(19-7-3-2-4-8-19)24-13-15-25(16-14-24)23(26)22-12-11-20-9-5-6-10-21(20)17-22/h2-12,17-18H,13-16H2,1H3

InChI Key

GRUIENPNUMXGER-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.